Bz-Tz-acid
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Overview
Description
5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: . This compound is notable for its use in bioorthogonal reactions, particularly in inverse electron demand Diels-Alder cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid involves the reaction of 4-(1,2,4,5-tetrazin-3-yl)benzylamine with 5-oxopentanoic acid under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: Employed in the study of cellular processes and protein interactions.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid involves its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions. This reaction mechanism allows the compound to form stable covalent linkages with strained alkenes, such as trans-cyclooctene, norbornene, and cyclopropene . The molecular targets include strained alkenes, and the pathways involve the formation of a stable covalent bond through the cycloaddition reaction .
Comparison with Similar Compounds
3-Quinuclidinyl benzilate: An anticholinergic agent with a different mechanism of action.
Bz-(Me)Tz-NHS: A methyltetrazine-containing click chemistry reagent.
Uniqueness: 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid is unique due to its specific application in bioorthogonal reactions and its ability to form stable covalent linkages with strained alkenes. This property makes it particularly valuable in the fields of chemistry, biology, and medicine .
Properties
CAS No. |
1225146-53-1 |
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Molecular Formula |
C14H15N5O3 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
5-oxo-5-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]pentanoic acid |
InChI |
InChI=1S/C14H15N5O3/c20-12(2-1-3-13(21)22)15-8-10-4-6-11(7-5-10)14-18-16-9-17-19-14/h4-7,9H,1-3,8H2,(H,15,20)(H,21,22) |
InChI Key |
KWNYIZNORNUUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)O)C2=NN=CN=N2 |
Origin of Product |
United States |
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